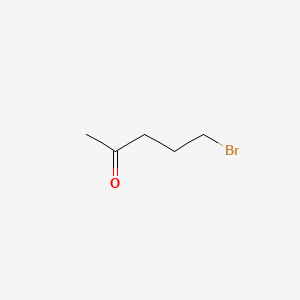

5-Bromopentan-2-one

Descripción general

Descripción

5-Bromopentan-2-one is an organic compound with the molecular formula C5H9BrO. It is a brominated derivative of pentanone and is characterized by the presence of a bromine atom at the fifth position and a ketone group at the second position. This compound is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromopentan-2-one can be synthesized through the bromination of acetylpropanol. The reaction involves heating acetylpropanol with sodium bromide at 75°C for one hour . This method ensures the selective bromination at the fifth position of the pentanone chain.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position acts as a leaving group, facilitating nucleophilic substitution (SN₂ or SN₁ mechanisms) under appropriate conditions.

Key Reactions:

-

Hydrolysis :

Reaction with aqueous NaOH yields 5-hydroxypentan-2-one via hydroxide ion attack. This proceeds through a bimolecular mechanism (SN₂) due to the primary alkyl bromide structure. -

Ammonolysis :

Substitution with ammonia forms 5-aminopentan-2-one , a precursor for heterocyclic compounds.

Example Reaction:

Conditions : Polar aprotic solvents (e.g., DMSO), 60–80°C .

Reduction Reactions

The ketone group at the 2-position undergoes reduction to form secondary alcohols or alkanes.

Key Transformations:

-

Ketone to Alcohol :

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the ketone to 5-bromopentan-2-ol . -

Debromination :

Radical reduction with Bu₃SnH replaces bromine with hydrogen, yielding 2-pentanone .

Example Reaction:

Conditions : Anhydrous ether, 0–25°C.

Coupling Reactions

5-Bromopentan-2-one participates in cross-coupling reactions, leveraging its bromide for bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form 5-aryl-pentan-2-one derivatives. -

Heck Reaction :

Forms α,β-unsaturated ketones when coupled with alkenes.

Example Reaction:

Conditions : DMF/H₂O, 80–100°C.

Radical Reactions

The bromine atom participates in radical-mediated transformations.

Key Pathway:

-

Hydrogen Abstraction :

Reaction with triorganotin hydrides (e.g., Bu₃SnH) generates a carbon-centered radical, leading to 2-pentanone after hydrogen transfer .

Example Reaction:

Conditions : Benzene, 60°C, AIBN initiator .

Oxidation Reactions

The ketone group resists further oxidation, but the alkyl chain can be modified.

Key Reaction:

-

Side-Chain Oxidation :

Strong oxidizing agents (e.g., KMnO₄/H⁺) cleave the carbon chain, producing acetic acid and bromoacetic acid .

Mechanistic Insights

-

SN₂ Substitution : The primary bromide facilitates backside attack by nucleophiles, leading to inversion of configuration.

-

Radical Pathways : Bromine acts as a radical leaving group, enabling chain propagation in tin hydride reactions .

-

Coupling Efficiency : Palladium catalysts stabilize intermediates, enhancing cross-coupling yields.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Intermediate

5-Bromopentan-2-one serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions, such as nucleophilic substitution, oxidation, and reduction, making it a versatile reagent in synthetic chemistry.

Reaction Types

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation: The ketone can be oxidized to form higher oxidation state compounds.

- Reduction: It can be reduced to yield alcohol derivatives.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. Its derivatives have been studied for antiviral and anticancer properties.

Case Study: Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound show inhibitory effects against Enterovirus 71 (EV71) with IC50 values ranging from 1 μM to 100 μM. These findings suggest potential applications in developing antiviral therapies.

Case Study: Anticancer Properties

Another study revealed that this compound induces apoptosis in cancer cell lines through modulation of apoptotic pathways. For instance, it was shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential as an anticancer agent.

Materials Science

Functionalization of Ionic Liquids

this compound has been employed in synthesizing task-specific ionic liquids. These ionic liquids exhibit unique properties that can be tailored for specific applications, including catalysis and extraction processes.

| Biological Activity | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| Antiviral against EV71 | 1 - 100 | Vero cells | Significant inhibition |

| Cytotoxicity in MCF-7 | <10 | MCF-7 | Induces apoptosis |

| Bcl-2 modulation | N/A | MCF-7 | Increases Bax, decreases Bcl-2 |

Mecanismo De Acción

The mechanism of action of 5-Bromopentan-2-one involves its reactivity due to the presence of the bromine atom and the ketone group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These properties make it a versatile reagent in organic synthesis.

Comparación Con Compuestos Similares

1-Bromopentane: A brominated pentane with the bromine atom at the first position.

2-Bromopentane: A brominated pentane with the bromine atom at the second position.

3-Bromopentane: A brominated pentane with the bromine atom at the third position.

Uniqueness of 5-Bromopentan-2-one: this compound is unique due to the presence of both a bromine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .

Actividad Biológica

5-Bromopentan-2-one is a brominated ketone with a molecular formula of CHBrO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to the fifth carbon of a pentanone structure. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were recorded, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. A study highlighted its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's antifungal activity was assessed using the disk diffusion method, revealing zones of inhibition that suggest its potential as an antifungal agent.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The biological activity of this compound is largely attributed to its ability to disrupt cellular processes in microorganisms. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interfere with vital biochemical pathways, leading to cell death.

Case Study: Anticancer Activity

A notable case study investigated the anticancer potential of this compound against human cancer cell lines. The study evaluated its cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells using the MTT assay. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) |

|---|---|---|

| 10 | 85 | 80 |

| 25 | 65 | 60 |

| 50 | 40 | 35 |

These findings suggest that further investigation into the compound's mechanisms could lead to the development of novel anticancer therapies.

Toxicity and Safety

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Research indicates that at higher concentrations, the compound may exhibit cytotoxic effects not only on cancer cells but also on normal cells. Therefore, careful assessment of dosage and exposure is crucial in therapeutic applications.

Propiedades

IUPAC Name |

5-bromopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKABMPGOHRVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063219 | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-71-7 | |

| Record name | 5-Bromo-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing compounds from 5-Bromopentan-2-one as a starting material?

A1: While the abstract doesn't provide details on the specific synthesis, using this compound as a starting material suggests it might be valuable in organic chemistry. This is likely due to the reactivity of the bromine atom and the ketone functional group. These features allow for various chemical transformations, potentially leading to the synthesis of more complex and valuable molecules. []

Q2: What kind of chemical reactions can be expected with this compound?

A2: The presence of both a bromine atom at the 5-position and a ketone functional group in the molecule suggests its participation in various reactions. The bromine atom can undergo nucleophilic substitution reactions, while the ketone can be reduced, reacted with nucleophiles, or participate in condensation reactions. These reactions offer diverse pathways to build diverse molecular structures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.